Methyl 4-amino-2-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-amino-2-methylbutanoate is an organic compound with the molecular formula C6H13NO2 It is a derivative of butanoic acid and contains an amino group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-amino-2-methylbutanoate can be synthesized through several methods. One common approach involves the esterification of 4-amino-2-methylbutanoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitrile compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Acyl chlorides or anhydrides are often used for amide formation.
Major Products
Oxidation: Nitro or nitrile derivatives.
Reduction: Alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Methyl 4-amino-2-methylbutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of methyl 4-amino-2-methylbutanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methylbutanoate
- Methyl 3-methylbutanoate
- Methyl 4-amino-2-methylbutanoate hydrochloride
Uniqueness
This compound is unique due to the presence of both an amino group and a methyl ester group, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research and industry.
Biological Activity
Methyl 4-amino-2-methylbutanoate, an organic compound with the molecular formula C6H13N O2, has garnered attention for its biological activity, particularly in enzyme-substrate interactions and metabolic pathways. This compound features both an amino group and an ester functional group, which contribute to its versatility in organic synthesis and pharmaceutical applications.
- Molecular Formula: C6H13N O2
- Molecular Weight: 129.17 g/mol
- Functional Groups: Amino group (-NH2), Ester group (-COOCH3)
The compound is often encountered in its hydrochloride salt form, enhancing solubility and stability, which is crucial for biological applications .
This compound acts as a substrate or inhibitor for specific enzymes, thereby influencing various biochemical processes. The presence of the amino group facilitates hydrogen bonding and electrostatic interactions with biological targets. The ester group can undergo hydrolysis, releasing active metabolites that modulate biological activities .
Biological Activity
Research indicates that this compound interacts with several enzymes and metabolic pathways:
- Enzyme Interactions: It has been shown to modulate enzyme activity, particularly in pathways involving amino acid metabolism and neurotransmitter regulation.
- Potential as a Drug Precursor: The compound serves as a precursor for biologically active compounds, making it significant in drug discovery .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound Name | Functional Groups | Unique Features |
---|---|---|
Methyl 4-aminobutanoate | Amino group, Ester group | Used in GABA receptor studies |
Methyl 4-(aminomethyl)benzoate | Amino group, Ester group | Potential anti-inflammatory properties |
Methyl 4-amino-2-chlorobenzoate | Amino group, Ester group | Antimicrobial activity |
The structural features of this compound allow it to participate in a broader range of chemical reactions compared to its analogs .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Enzyme Inhibition Studies : Research has demonstrated that this compound can inhibit gamma-aminobutyric acid (GABA) transporters, which are critical in neurotransmission. Inhibitors like this compound showed significant efficacy against specific GAT subtypes, suggesting potential therapeutic applications for neuropathic pain management .
- Metabolic Pathway Modulation : Investigations into its role in metabolic pathways reveal that this compound can influence the synthesis of esters involved in flavor production in fruits. This suggests its application in food science and biotechnology .
- Synthesis and Application : The compound is synthesized through various methods including esterification processes that enhance its utility as a building block for more complex molecules used in pharmaceuticals .
Properties
Molecular Formula |
C6H13NO2 |
---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
methyl 4-amino-2-methylbutanoate |
InChI |
InChI=1S/C6H13NO2/c1-5(3-4-7)6(8)9-2/h5H,3-4,7H2,1-2H3 |
InChI Key |
RLQGFMIEMSPTCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.